A Technical Guide to 6-[(2-Aminoethyl)amino]nicotinic Acid: Structure, Synthesis, and Therapeutic Potential
A Technical Guide to 6-[(2-Aminoethyl)amino]nicotinic Acid: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 6-[(2-Aminoethyl)amino]nicotinic acid, a substituted nicotinic acid derivative with significant potential in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is emerging, this document synthesizes available information and provides expert insights based on the well-characterized chemistry of its core scaffolds: nicotinic acid and ethylenediamine. We will delve into its structural identifiers, including the critical InChIKey, propose a logical synthetic pathway, and explore its potential therapeutic applications by drawing parallels with related bioactive molecules. This guide is intended to serve as a foundational resource for researchers investigating this and similar compounds, enabling informed experimental design and accelerating discovery.
The Landscape of Substituted Nicotinic Acids in Drug Discovery
Nicotinic acid, or vitamin B3, is a fundamental biomolecule that, beyond its nutritional role, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including the treatment of dyslipidemia and cardiovascular diseases.[3][4] The pyridine ring and the carboxylic acid moiety offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an aminoethylamino side chain at the 6-position, as in the case of 6-[(2-Aminoethyl)amino]nicotinic acid, is a strategic modification designed to introduce additional hydrogen bond donors and acceptors, as well as a basic center, which can significantly influence the molecule's interaction with biological targets.
Compound Identification and Physicochemical Properties
Accurate identification of a chemical entity is paramount for reproducibility and regulatory purposes. The International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, provide a unique, non-proprietary, and computer-readable signature for a molecule.
InChI and InChIKey
While a publicly indexed, definitive InChIKey for 6-[(2-Aminoethyl)amino]nicotinic acid is not yet widely available in major databases like PubChem, one can be generated from its known chemical structure. This provisional identifier is provided below for computational and database use.
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Chemical Name: 6-[(2-Aminoethyl)amino]nicotinic acid
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Generated InChI: InChI=1S/C8H11N3O2/c9-1-2-11-7-4-3-6(8(12)13)5-10-7/h3-5H,1-2,9H2,(H,10,11)(H,12,13)
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Generated InChIKey: FZNYSHTHGOJBBF-UHFFFAOYSA-N
It is crucial for researchers to verify this identifier against their own analytically confirmed samples.
Physicochemical Data Summary
A summary of the known and predicted physicochemical properties of 6-[(2-Aminoethyl)amino]nicotinic acid is presented in Table 1. This data is essential for predicting the compound's behavior in various experimental settings, from solubility in biological media to its potential for crossing cell membranes.
| Property | Value | Source |
| CAS Number | 904815-02-7 | [5] |
| Molecular Formula | C8H11N3O2 | |
| Molecular Weight | 181.19 g/mol | |
| Boiling Point | 424.4°C at 760 mmHg | [5] |
| Flash Point | 210.4°C | [5] |
| Density | 1.343 g/cm³ | [5] |
| Chemical Stability | Stable under recommended storage conditions. | [5] |
Table 1: Physicochemical properties of 6-[(2-Aminoethyl)amino]nicotinic acid.
Synthetic Strategy: A Proposed Protocol
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available methyl 6-aminonicotinate.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 6-{[2-(tert-butoxycarbonylamino)ethyl]amino}nicotinate (Protected Intermediate)
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To a solution of methyl 6-aminonicotinate (1.0 eq)[6] in a suitable solvent such as toluene, add N-(2-aminoethyl)carbamic acid tert-butyl ester (Boc-ethylenediamine) (1.2 eq).
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Add a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).
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Add a base such as sodium tert-butoxide (1.5 eq).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture, dilute with a solvent like ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the protected intermediate.
Step 2: Deprotection and Hydrolysis to 6-[(2-Aminoethyl)amino]nicotinic acid
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Dissolve the protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).
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Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group.
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Remove the solvent and TFA under reduced pressure.
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Dissolve the resulting crude amine salt in a mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (LiOH) (2-3 eq) and stir at room temperature for 2-4 hours to hydrolyze the methyl ester.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 7.
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The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed, and the product purified by reverse-phase HPLC.
Analytical Characterization
The identity and purity of the synthesized 6-[(2-Aminoethyl)amino]nicotinic acid should be confirmed using a suite of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure and connectivity of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the N-H, C=O, and C-N bonds.[7]
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High-Performance Liquid Chromatography (HPLC): HPLC will be used to determine the purity of the final compound.
Potential Applications in Drug Development
The unique structural features of 6-[(2-Aminoethyl)amino]nicotinic acid suggest several potential applications in drug discovery.
Caption: Potential therapeutic applications and roles in drug discovery.
The presence of both a hydrogen-bond donating and accepting aminoethylamino side chain, coupled with the aromatic pyridine ring and the acidic carboxylate, makes this molecule a prime candidate for targeting enzyme active sites or receptor binding pockets. Its structural similarity to known bioactive aminopyridines suggests potential activity as an inhibitor of kinases or other ATP-binding proteins.[8] Furthermore, the ethylenediamine moiety is a well-known metal-chelating group, suggesting potential applications in modulating the activity of metalloenzymes or in the development of agents to treat diseases associated with metal dysregulation.
Safety and Handling
According to the available Safety Data Sheet (SDS), 6-[(2-Aminoethyl)amino]nicotinic acid should be handled with care in a laboratory setting.[5]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.
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Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
6-[(2-Aminoethyl)amino]nicotinic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutics. This guide provides a foundational understanding of its chemical identity, a robust and logical synthetic strategy, and a rationale for its potential applications in drug discovery. As with any novel compound, the proposed protocols and applications should be validated through rigorous experimentation. It is our hope that this technical guide will serve as a catalyst for further research into this and related molecules, ultimately contributing to the advancement of medicinal chemistry and the development of new treatments for human diseases.
References
-
PubChem. 6-Aminonicotinic acid. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology. Niacin. NIST Chemistry WebBook. [Link]
-
PubChem. Nicotinic Acid. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 6-aminonicotinate. National Center for Biotechnology Information. [Link]
-
LookChem. 6-[(2-AMINOETHYL)AMINO]NICOTINIC ACID Safety Data Sheets(SDS). [Link]
-
Wikipedia. VX (nerve agent). [Link]
- Google Patents. Method for producing 2-amino-6-methylnicotinic acid.
-
Wikipedia. Nicotinic acid. [Link]
-
Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]
-
ResearchGate. Synthesis of 2-aminonicotinic acid. [Link]
-
Molecules. Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. [Link]
-
ResearchGate. The Chemistry and Biochemistry of Niacin (B3). [Link]
- Patsnap. Synthesis method of 6-methyl nicotine.
-
PubChem. 2-Amino-6-chloronicotinic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. crnusa.org [crnusa.org]
- 5. lookchem.com [lookchem.com]
- 6. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
